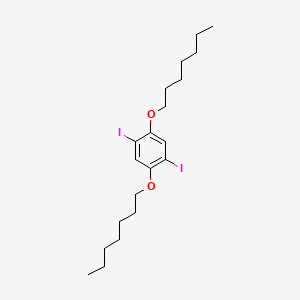
1,4-Bis(heptyloxy)-2,5-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(heptyloxy)-2,5-diiodobenzene is an organic compound with the molecular formula C20H34I2O2 It is a derivative of benzene, where two iodine atoms and two heptyloxy groups are substituted at the 2,5 and 1,4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(heptyloxy)-2,5-diiodobenzene typically involves the iodination of 1,4-bis(heptyloxy)benzene. The process begins with the preparation of 1,4-bis(heptyloxy)benzene through the etherification of hydroquinone with heptyl bromide in the presence of a base such as potassium carbonate. The resulting 1,4-bis(heptyloxy)benzene is then subjected to iodination using iodine and an oxidizing agent like iodic acid or hydrogen peroxide under controlled conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,4-Bis(heptyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1,4-bis(heptyloxy)-2,5-diazidobenzene or 1,4-bis(heptyloxy)-2,5-dithiocyanatobenzene.
Oxidation Products: Compounds with higher oxidation states of iodine.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
科学的研究の応用
1,4-Bis(heptyloxy)-2,5-diiodobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules through coupling reactions.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.
作用機序
The mechanism of action of 1,4-Bis(heptyloxy)-2,5-diiodobenzene depends on its application. In chemical reactions, the iodine atoms act as reactive sites for substitution or coupling reactions. In biological systems, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.
類似化合物との比較
1,4-Bis(heptyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.
1,4-Bis(heptyloxy)-2,5-dibromobenzene: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and properties.
1,4-Bis(heptyloxy)-2,5-dichlorobenzene: Contains chlorine atoms, which are less reactive than iodine in substitution reactions.
Uniqueness: 1,4-Bis(heptyloxy)-2,5-diiodobenzene is unique due to the presence of iodine atoms, which confer higher reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
特性
IUPAC Name |
1,4-diheptoxy-2,5-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32I2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNRQPADFWSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1I)OCCCCCCC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692930 |
Source


|
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149762-42-5 |
Source


|
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










